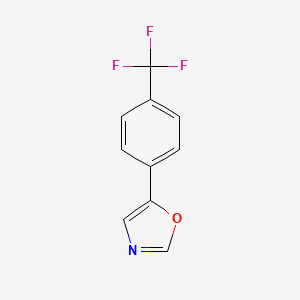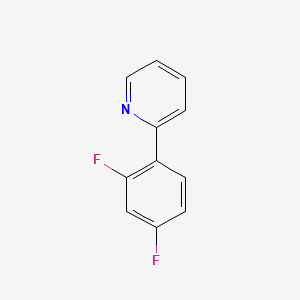
2-(2,4-Difluorophenyl)pyridine
Übersicht
Beschreibung
2-(2,4-Difluorophenyl)pyridine
Wissenschaftliche Forschungsanwendungen
Synthesis Methods
- Palladium-Catalyzed Synthesis : 2-(2,4-Difluorophenyl)pyridine has been synthesized through Suzuki cross-coupling reaction with high yield, using palladium catalyst systems (Ding Yuqiang, 2011).
Photophysical and Electrochemical Properties
- Optical and Energetic Properties Tuning : Thiophene-based 2-arylpyridines, including this compound, have been used to modify optical and energetic properties. These compounds are of potential use in dye-sensitized solar cells and optoelectronic applications (C. Coluccini et al., 2011).
Applications in Iridium(III) Complexes
- Phosphorescent Complexes : this compound has been employed as a ligand in iridium(III) complexes, resulting in phosphorescent materials useful in organic light-emitting diodes (OLEDs) (Tian‐yi Li et al., 2015).
Other Applications
- Synthesis of 2,4,6-Triarylpyridine Derivatives : Utilized in various biological and pharmaceutical applications, including anti-convulsant, anesthetic, and anti-malarial agents, this compound contributes to the synthesis of 2,4,6-triarylpyridine derivatives (B. Maleki, 2015).
Wirkmechanismus
Target of Action
2-(2,4-Difluorophenyl)pyridine is primarily used as a ligand in the formation of iridium(III) complexes . These complexes are used in the production of phosphorescent OLEDs . The primary target of this compound is the iridium(III) ion, which it binds to form a stable complex .
Mode of Action
The compound interacts with its target, the iridium(III) ion, through a process known as cyclometalation . This interaction results in the formation of a stable iridium(III) complex . The complex exhibits luminescence properties, which are exploited in the production of OLEDs .
Biochemical Pathways
The compound’s role as a ligand in the formation of iridium(iii) complexes suggests that it may influence the electronic properties of the metal ion, thereby affecting its reactivity and the overall luminescence properties of the resulting complex .
Pharmacokinetics
Given its use as a ligand in the formation of iridium(iii) complexes, it is likely that its bioavailability and adme (absorption, distribution, metabolism, and excretion) properties are influenced by the characteristics of the resulting complex .
Result of Action
The primary result of the action of this compound is the formation of a stable iridium(III) complex . This complex exhibits luminescence properties, which are exploited in the production of OLEDs . The compound’s interaction with the iridium(III) ion results in a change in the electronic properties of the metal ion, thereby affecting its reactivity and the overall luminescence properties of the resulting complex .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-(2,4-Difluorophenyl)pyridine plays a significant role in biochemical reactions, particularly as a ligand in coordination complexes. It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes with transition metals. These interactions are crucial for the compound’s function in catalysis and other biochemical processes. For instance, this compound is known to form complexes with iridium, which are used in phosphorescent organic light-emitting diodes (OLEDs) . The nature of these interactions involves coordination bonds between the nitrogen atom of the pyridine ring and the metal center, as well as π-π interactions with aromatic residues in proteins.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles. Additionally, this compound has been observed to impact cellular metabolism by altering the activity of metabolic enzymes and affecting the flux of metabolites through key pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific context. For example, this compound has been reported to inhibit certain cytochrome P450 enzymes, which are involved in drug metabolism. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or strong acids. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical effects without causing significant harm. At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as alterations in blood chemistry. These adverse effects are dose-dependent and highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of key metabolites and impact overall metabolic homeostasis .
Eigenschaften
IUPAC Name |
2-(2,4-difluorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2N/c12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSABEFIRGJISFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460401 | |
| Record name | 2-(2,4-Difluorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391604-55-0 | |
| Record name | 2-(2,4-Difluorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-Difluorophenyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-(2,4-Difluorophenyl)pyridine?
A1: The molecular formula of this compound is C11H7F2N, and its molecular weight is 191.18 g/mol.
Q2: What spectroscopic data are available for this compound?
A2: The structure of this compound has been confirmed using various spectroscopic methods, including 1H NMR, 19F NMR, and IR. []
Q3: Has this compound been used in any catalytic applications?
A4: While the provided abstracts don't discuss the direct catalytic properties of this compound, it's widely used as a ligand in transition metal complexes that show catalytic activity. For instance, an iridium(III) photocatalyst containing this compound effectively facilitates the oxidation of alkyl- and aryl-thioalkyltrifluoroborates under visible light irradiation. This process generates α-thioalkyl radicals, enabling thioalkylation reactions with electron-deficient olefins. []
Q4: Have computational methods been used to study this compound and its complexes?
A5: Yes, Density Functional Theory (DFT) calculations have been widely employed to investigate the electronic structures, absorption and emission properties, and phosphorescence efficiency of iridium(III) complexes incorporating this compound as a ligand. These calculations provide valuable insights into the relationships between the ligand structure, electronic properties, and the resulting photophysical behavior of the complexes. [, , , ]
Q5: How does the presence of fluorine atoms in this compound affect the properties of its metal complexes?
A6: The fluorine atoms in this compound significantly influence the electronic properties and emission color of its metal complexes. They often contribute to a blue-shift in emission compared to analogous complexes with non-fluorinated ligands. [, , , ] For example, iridium(III) complexes using both 2-phenylpyridine (ppy) and this compound (dfppy) as cyclometalating ligands exhibited distinct emission colors, with dfppy generally resulting in bluer emission. [, , ]
Q6: How does modifying the ancillary ligand in iridium(III) complexes with this compound impact their properties?
A7: Modifying the ancillary ligand in this compound-containing iridium(III) complexes has a profound impact on their photophysical and electrochemical properties. Researchers have explored various ancillary ligands, including 1,10-phenanthroline, bipyridine, 2,3-dipyridylpyrazine, and others, to fine-tune the emission color, quantum yield, and excited-state dynamics of these complexes. [, , ] For instance, introducing electron-donating or electron-withdrawing groups onto the ancillary ligands can influence the energy levels of the complex, leading to shifts in the emission wavelength. []
Q7: What analytical techniques are used to characterize this compound and its complexes?
A7: Various techniques have been employed to characterize this compound and its complexes, including:
- Spectroscopy: 1H NMR, 19F NMR, IR, UV-Vis absorption, and emission spectroscopy are routinely used for structural analysis and to study the photophysical properties of these compounds. [, , , , , , , , , ]
- Electrochemistry: Cyclic voltammetry is employed to investigate the electrochemical properties and redox behavior of the complexes. [, , , , , , ]
- X-ray crystallography: Single-crystal X-ray diffraction is used to determine the solid-state structures of the complexes. [, , , , ]
- Mass spectrometry: ESI-MS and HR ESI-MS are used to determine molecular weight and analyze fragmentation patterns. [, ]
Q8: What are the potential applications of this compound-containing complexes?
A8: The research highlights several potential applications for this compound-containing complexes:
- Organic Light-Emitting Diodes (OLEDs): Many of the investigated iridium(III) complexes, particularly those exhibiting blue and sky-blue emissions, show promise as dopants in OLED devices due to their high quantum yields and tunable emission colors. [, , , , , ]
- Light-Emitting Electrochemical Cells (LECs): Cationic iridium(III) complexes incorporating this compound have shown promising performance in LECs, offering advantages such as simple device architectures and low operating voltages. [, , , ]
- Biological Imaging: Water-soluble iridium(III) complexes have been developed as potential bioimaging probes due to their cell permeability, low cytotoxicity, and ability to detect specific analytes like zinc ions. [, ]
- Anticancer Agents: Cycloplatinated(II) complexes containing this compound have demonstrated promising anticancer activity against various human cancer cell lines. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
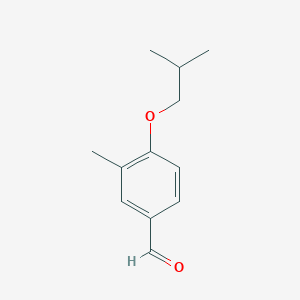
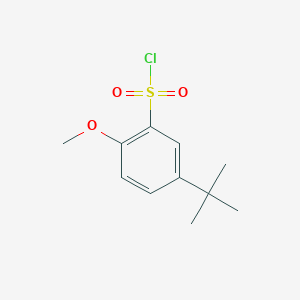

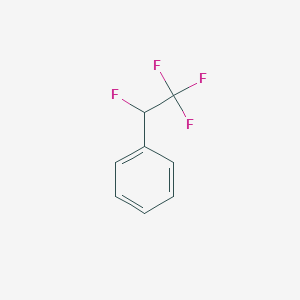
![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1338848.png)
![Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-](/img/structure/B1338849.png)
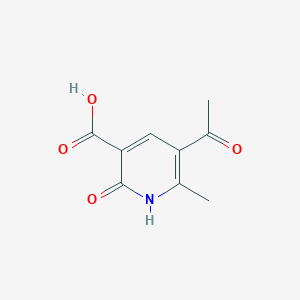
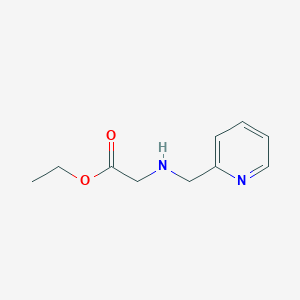
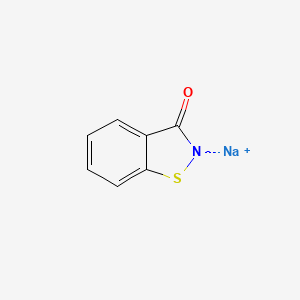

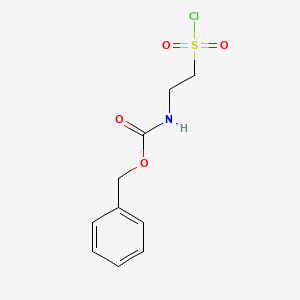
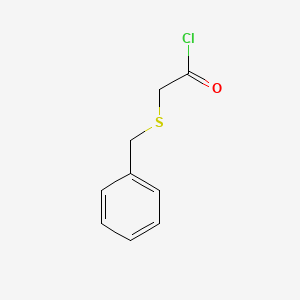
![[4-(Butyrylamino)phenyl]acetic acid](/img/structure/B1338871.png)
